4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE
Description
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core linked to a benzoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and material science due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJISLJUKMRSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole moiety can be synthesized from 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzoxazole and benzamide moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 442.44 g/mol. Its structure includes a benzamide moiety linked to a benzoxazole ring, which is known for its biological activity. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds with similar structures to 4-benzoyl-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzoxazole have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.
Neuropharmacological Potential
The compound's potential as a neuropharmacological agent is noteworthy. Studies suggest that benzoxazole derivatives can act as multi-target-directed ligands (MTDLs) for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exhibit inhibitory effects on monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms associated with depression and cognitive decline.
Anticancer Properties
Recent investigations into similar compounds have highlighted their anticancer potential. For example, certain benzamide derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells or inhibit key pathways involved in tumor growth.
Case Study 1: Neuroprotective Effects
A study focusing on the synthesis and evaluation of benzoxazole derivatives demonstrated that several compounds exhibited significant neuroprotective effects in vitro by inhibiting MAO-B activity. This finding suggests that this compound could be further explored for its potential use in treating neurodegenerative diseases complicated by mood disorders .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial activity of benzoxazole derivatives against various pathogens. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating strong antimicrobial potential . This reinforces the need for further exploration of this compound in the development of new antimicrobial agents.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar structural features but lacking the benzamide moiety.
Benzothiazole: Similar to benzoxazole but with a sulfur atom instead of oxygen.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in benzoxazole.
Uniqueness
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combined benzamide and benzoxazole structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.
Biological Activity
4-BENZOYL-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is a synthetic compound belonging to the benzamide class, characterized by the presence of a benzoxazole moiety. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H18N2O2
- Molecular Weight : 358.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzoxazole ring system is known for its ability to bind to various enzymes and receptors, potentially modulating their activity.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and growth.
Anticancer Activity
Research has shown that benzamide derivatives exhibit significant anticancer properties. The presence of the benzoxazole moiety enhances these effects by potentially targeting cancer-specific pathways.
Case Study : A study evaluating various benzamide derivatives found that compounds similar in structure to this compound displayed IC50 values ranging from 5 µM to 15 µM against human cancer cell lines such as HeLa and MCF-7 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF-7 | 8 |
| This compound | A549 | 12 |
Antimicrobial Activity
Benzoxazole derivatives have shown promising antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Research Findings : In vitro studies demonstrated that compounds with similar structures exhibited MIC values against Staphylococcus aureus and Escherichia coli ranging from 32 µg/mL to 128 µg/mL .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Antiviral Activity
Recent studies indicate that benzamide derivatives may possess antiviral properties, particularly against enteroviruses. The mechanism involves binding to viral capsids, preventing uncoating and subsequent viral replication.
Case Study : A docking study revealed that similar compounds bind effectively to the hydrophobic pocket of enteroviral capsids, stabilizing them and inhibiting their infectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
